molecular formula C19H19FN2O3 B6063644 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide

カタログ番号 B6063644
分子量: 342.4 g/mol
InChIキー: UJAQOEUBEYCOGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide, also known as FLB 457, is a chemical compound that belongs to the benzamide class of antipsychotic drugs. It is a potent and selective dopamine D2 receptor antagonist, which has been extensively studied for its therapeutic potential in the treatment of schizophrenia and other psychiatric disorders.

作用機序

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 acts as a competitive antagonist at dopamine D2 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in dopamine neurotransmission in the brain, which is believed to be the mechanism of action underlying its therapeutic effects in the treatment of schizophrenia. This compound 457 has also been shown to have a high affinity for serotonin 5-HT2A receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound 457 has been shown to have a number of biochemical and physiological effects in animal and human studies. It has been shown to decrease the release of dopamine in the striatum, which is believed to be the primary site of action for antipsychotic drugs. This compound 457 has also been shown to decrease the activity of the mesolimbic dopamine system, which is implicated in the reward pathway of the brain. In addition, this compound 457 has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.

実験室実験の利点と制限

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 has several advantages for use in lab experiments. It is a highly selective dopamine D2 receptor antagonist, which allows for the study of the specific effects of dopamine blockade on various physiological and behavioral measures. This compound 457 has also been shown to have a low affinity for other neurotransmitter receptors, which reduces the risk of off-target effects. However, this compound 457 has some limitations for use in lab experiments. It has a relatively short half-life in the body, which requires frequent dosing to maintain therapeutic levels. In addition, this compound 457 has been shown to have some metabolic instability, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of this compound 457 in combination with other antipsychotic drugs, which may have synergistic effects on dopamine neurotransmission. Finally, there is interest in the use of this compound 457 in the treatment of other psychiatric disorders, such as bipolar disorder and depression, which may also involve dysregulation of dopamine neurotransmission.

合成法

The synthesis of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-fluorobenzyl)pyrrolidine-3-carboxamide in the presence of triethylamine to yield the final product. The synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.

科学的研究の応用

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 has been extensively studied for its therapeutic potential in the treatment of schizophrenia and other psychiatric disorders. It has been shown to have a high affinity and selectivity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This compound 457 has also been studied for its potential use in the treatment of drug addiction, as dopamine receptors are involved in the reward pathway of the brain.

特性

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-5-3-2-4-16(17)19(24)21-15-10-18(23)22(12-15)11-13-6-8-14(20)9-7-13/h2-9,15H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAQOEUBEYCOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。